N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of the 2,4-difluorobenzyl group: This step involves the alkylation of the imidazolidinone ring with a 2,4-difluorobenzyl halide in the presence of a base.
Attachment of the 4-ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a 4-ethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes:
Use of high-purity reagents: Ensuring that all starting materials are of high purity to avoid side reactions.
Controlled reaction environment: Maintaining specific temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorobenzyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- N-(2,4-difluorobenzyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- N-(2,4-difluorobenzyl)-2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)acetamide
Uniqueness
N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the 4-ethoxyphenyl group, which can impart specific biological activities or chemical properties that are distinct from other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-2-28-17-7-5-16(6-8-17)25-10-9-24(20(25)27)13-19(26)23-12-14-3-4-15(21)11-18(14)22/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJBUAVQBPAZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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